Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)-
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Overview
Description
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is a complex organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- typically involves the acylation of thiols. One common method is the reaction of thiophenol, benzyl mercaptan, ethyl mercaptoacetate, or mercaptoacetic acid with N-acylbenzotriazoles under mild conditions . This method provides good yields and demonstrates the utility of N-acylbenzotriazoles as mild S-acylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of thioester synthesis, such as the use of acylation reactions and thiolation, can be applied on a larger scale with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides.
Reduction: Thioesters can be reduced to thiols.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Alkyl halides are commonly used in nucleophilic substitution reactions with thiols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thioesters and thioethers.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves its interaction with molecular targets through its thioester linkage. Thioesters are known to participate in nucleophilic acyl substitution reactions, where the sulfur atom acts as a nucleophile. This compound can form covalent enzyme-substrate intermediates, similar to the mechanism observed in acetylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
Glycine, N-acetyl-, ethyl ester: Another thioester with similar chemical properties.
Ethyl mercaptoacetate: A simpler thioester used in similar synthetic applications.
Properties
CAS No. |
77890-13-2 |
---|---|
Molecular Formula |
C9H18NO5PS |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 2-[[2-[ethoxy(methyl)phosphoryl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C9H18NO5PS/c1-4-14-9(12)6-10-8(11)7-17-16(3,13)15-5-2/h4-7H2,1-3H3,(H,10,11) |
InChI Key |
KTRXCPPABSNJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSP(=O)(C)OCC |
Origin of Product |
United States |
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